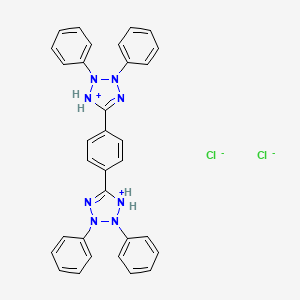
5,5'-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two tetrazolium rings connected by a phenylene bridge, with each tetrazolium ring further substituted with diphenyl groups The dichloride indicates the presence of two chloride ions associated with the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride typically involves the reaction of 1,4-phenylenediamine with diphenyl tetrazolium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of the product. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazolium rings to tetrazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrazole derivatives.
Reduction: Tetrazole rings.
Substitution: Various substituted tetrazolium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The tetrazolium rings can undergo redox reactions, which play a crucial role in its biological activity. The phenylene bridge and diphenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine): Similar structure but with triazine rings instead of tetrazolium rings.
Phenylene Bis-Diphenyltriazine: Another compound with a phenylene bridge and diphenyl groups, but with triazine rings.
Uniqueness
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride is unique due to the presence of tetrazolium rings, which impart distinct redox properties and reactivity
Propriétés
Numéro CAS |
64225-81-6 |
|---|---|
Formule moléculaire |
C32H28Cl2N8 |
Poids moléculaire |
595.5 g/mol |
Nom IUPAC |
5-[4-(2,3-diphenyl-1H-tetrazol-1-ium-5-yl)phenyl]-2,3-diphenyl-1H-tetrazol-1-ium;dichloride |
InChI |
InChI=1S/C32H26N8.2ClH/c1-5-13-27(14-6-1)37-33-31(34-38(37)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32-35-39(29-17-9-3-10-18-29)40(36-32)30-19-11-4-12-20-30;;/h1-24H,(H,33,34)(H,35,36);2*1H |
Clé InChI |
XUBCSAANKPJEMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C5=NN(N([NH2+]5)C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
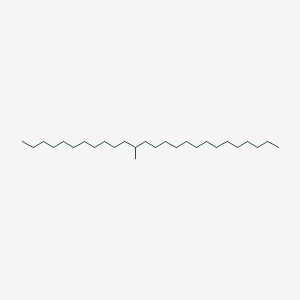
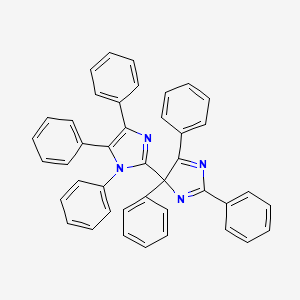
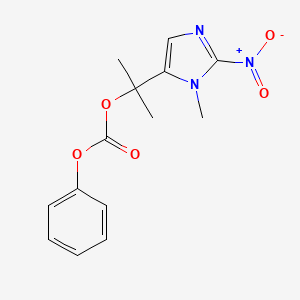
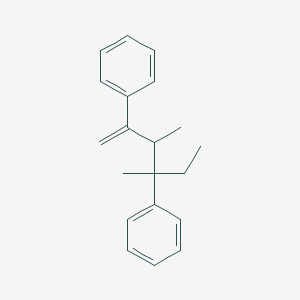
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
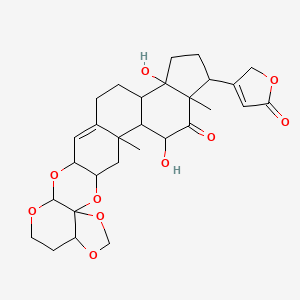
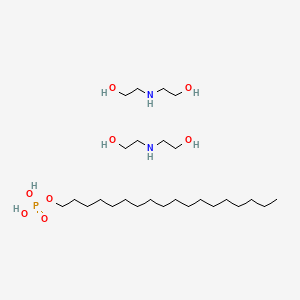
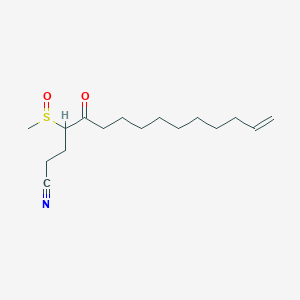
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
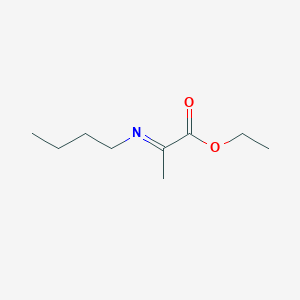
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
